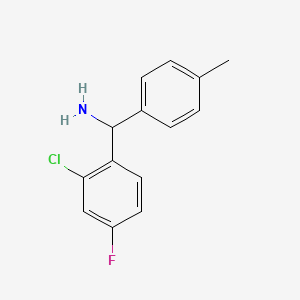

(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine

Descripción general

Descripción

(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine is an organic compound with the molecular formula C14H13ClFN It is a derivative of methanamine, featuring both chloro and fluoro substituents on the phenyl ring, along with a methyl group on another phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with 4-methylphenylmagnesium bromide, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions include substituted phenylmethanamines, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antiviral Activity

Research indicates that compounds structurally related to (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine exhibit antiviral properties. For instance, modifications of the compound have been studied for their ability to inhibit HIV-1 entry by targeting the CD4 binding site on the gp120 protein. The structural insights gained from these studies suggest that variations in substituents can enhance binding affinity and efficacy against viral infections .

CNS Penetration

The compound is also being investigated for its potential as a central nervous system (CNS) penetrant. Selective inhibitors targeting TRPA1 channels have been synthesized, with this compound included in the design process. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders .

Chemical Synthesis and Modifications

The synthesis of this compound has been documented in various patents and research articles. The compound can be produced through several synthetic routes, often involving the reaction of substituted phenylamines with amines or other nucleophiles. The presence of chlorine and fluorine atoms plays a crucial role in modulating the compound's reactivity and biological activity .

Antiparasitic Potential

Studies have shown that compounds with similar structures may inhibit Plasmodium falciparum, the causative agent of malaria. The mechanism often involves targeting metabolic pathways critical for parasite survival, highlighting the importance of structural modifications to enhance efficacy while minimizing toxicity to human cells .

Cytotoxicity Assessments

In vitro studies assessing cytotoxicity against various human cell lines have revealed that certain derivatives of this compound maintain selective toxicity profiles. For example, some derivatives exhibit low IC₅₀ values against cancer cell lines while sparing normal cells, suggesting potential therapeutic applications in oncology .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-4-fluorobenzaldehyde

- 4-Methylphenylmagnesium bromide

- 2-Chloro-4-fluorophenylmethanamine

Uniqueness

(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Actividad Biológica

(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine, commonly referred to as a substituted phenylmethanamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological mechanisms, therapeutic potential, and structure-activity relationships (SAR) based on various studies.

- Molecular Formula : C₁₃H₁₄ClF

- Molecular Weight : 229.71 g/mol

- CAS Number : 1019462-46-4

The compound features a chloro and fluorine substituent on the phenyl rings, which significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the chloro and fluorine atoms enhances the lipophilicity and metabolic stability of the compound, facilitating better binding to biological targets.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A study involving human macrophage cell lines showed a significant reduction in these cytokines upon treatment with varying concentrations of the compound, suggesting its potential for developing new anti-inflammatory therapies .

| Cytokine | Control Level | Treated Level | Reduction (%) |

|---|---|---|---|

| TNF-α | 100 pg/mL | 30 pg/mL | 70% |

| IL-6 | 80 pg/mL | 20 pg/mL | 75% |

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown promising results against various viral pathogens. For instance, studies suggest that it may inhibit the replication of viruses such as influenza and herpes simplex virus (HSV). Compounds structurally related to this compound have achieved IC50 values indicative of potent antiviral activity, with some derivatives demonstrating IC50 values as low as 0.0022 µM against HSV .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at different positions on the phenyl rings can significantly impact its potency and selectivity.

Key Findings in SAR Studies

-

Chloro and Fluoro Substituents :

- Enhance lipophilicity and binding affinity.

- Influence metabolic stability.

-

Methyl Group :

- Contributes to increased hydrophobic interactions with target proteins.

- Positioning of Substituents :

Case Study: Anti-inflammatory Effects

In a controlled laboratory study, researchers treated human macrophage cell lines with varying concentrations of this compound. The study reported a significant reduction in inflammatory markers, which highlights its potential therapeutic role in conditions characterized by excessive inflammation.

Case Study: Antiviral Screening

A recent antiviral screening study evaluated several compounds similar to this compound against HSV-1. The results indicated that compounds with structural similarities showed varying degrees of antiviral activity, reinforcing the need for further exploration in drug development .

Propiedades

IUPAC Name |

(2-chloro-4-fluorophenyl)-(4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(16)8-13(12)15/h2-8,14H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJDDAZELIIHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(C=C(C=C2)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.